Dibromoiodomethane: A Comprehensive Technical Guide
Dibromoiodomethane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromoiodomethane (CHBr₂I) is a trihalomethane of significant interest due to its natural occurrence, its formation as a disinfection byproduct in drinking water, and its potential applications in chemical synthesis. This document provides an in-depth overview of the chemical and physical properties of dibromoiodomethane, detailed experimental protocols for its synthesis, and a summary of its known biological activities. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Dibromoiodomethane is a dense, dark red to dark brown oil at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Dibromoiodomethane
| Property | Value | Reference |
| Molecular Formula | CHBr₂I | [1] |
| Molecular Weight | 299.731 g/mol | [1] |
| Appearance | Dark red to dark brown oil | [1] |
| Density | 3.3 g/cm³ | [1] |
| Boiling Point | 185.9 °C | |
| Melting Point | Not available | |
| Solubility | Miscible with alcohol, benzene, chloroform, ether, petroleum ether, and acetone. Very slightly soluble in water. | (by analogy with bromoform) |
| CAS Number | 593-94-2 |
Spectroscopic Data
The structural characterization of dibromoiodomethane is supported by various spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon-13 NMR spectrum of dibromoiodomethane shows a single resonance at -45.7 ppm relative to tetramethylsilane (TMS).
2.2. Mass Spectrometry (MS)
2.3. Infrared (IR) Spectroscopy
Specific infrared absorption data for dibromoiodomethane is not detailed in the available search results. However, the IR spectrum is expected to be similar to other brominated methanes, showing strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-Br and C-I stretching and bending vibrations.
Synthesis of Dibromoiodomethane
3.1. Reaction Principle
Dibromoiodomethane can be synthesized by the reaction of bromoform with sodium hypoiodite. The sodium hypoiodite is generated in situ from the reaction of sodium hypochlorite with potassium iodide under alkaline conditions.
3.2. Experimental Protocol
A detailed experimental protocol for the synthesis of dibromoiodomethane as described by Kennedy et al. (1979) involves the following steps:
-
Reagents: Bromoform (CHBr₃), Sodium hypochlorite (NaOCl) solution (5.25%), Potassium iodide (KI), Sodium hydroxide (NaOH).
-
Procedure:
-
A mixture of sodium hypochlorite solution and sodium hydroxide is prepared.
-
Potassium iodide is gradually added to this alkaline solution to generate sodium hypoiodite in situ.
-
Bromoform is then added to the reaction mixture.
-
The reaction is stirred for a specified period at a controlled temperature.
-
The product, dibromoiodomethane, is then separated from the reaction mixture, typically through extraction and subsequent purification by distillation.
-
Logical Diagram of Synthesis Workflow:
Caption: Synthesis workflow for dibromoiodomethane.
Chemical Reactivity and Decomposition
4.1. Reactivity with Nucleophiles
Dibromoiodomethane, like other haloalkanes, is expected to undergo nucleophilic substitution reactions. The carbon atom is electrophilic due to the electron-withdrawing nature of the halogen atoms. It can react with various nucleophiles, such as amines and hydroxide ions. The iodine atom is the best leaving group, followed by bromine.
-
Reaction with Amines: Dibromoiodomethane can react with primary and secondary amines to form substituted amine products. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile.
-
Reaction with Hydroxide: In the presence of a strong base like sodium hydroxide, dibromoiodomethane can undergo substitution to form alcohols, although elimination reactions may also occur, especially at higher temperatures.
4.2. Decomposition
Biological Activity and Relevance to Drug Development
5.1. Natural Occurrence
Dibromoiodomethane is a naturally occurring compound found in red algae species such as Asparagopsis armata and Asparagopsis taxiformis.
5.2. Formation as a Disinfection Byproduct
Dibromoiodomethane is known to form as a disinfection byproduct (DBP) during the chlorination of drinking water, particularly in the presence of bromide and iodide ions. The formation of various iodinated DBPs is a growing concern due to their potential health effects.
5.3. Cytotoxicity
Studies have shown that dibromoiodomethane exhibits cytotoxicity. In a comparative study of various trihalomethanes, dibromoiodomethane was found to be significantly more cytotoxic than its chlorinated and brominated analogs, though less so than iodoform. The rank order of cytotoxicity was reported as: iodoform >> dibromoiodomethane > bromochloroiodomethane > bromoform > chlorodibromomethane > chloroform > bromodichloromethane. This suggests that the presence of iodine in the molecule increases its toxicity.
5.4. Signaling Pathways and Drug Development
Currently, there is no specific information in the searched literature detailing the effects of dibromoiodomethane on cellular signaling pathways. The cytotoxicity data suggests that it can interfere with basic cellular processes. For drug development professionals, the reactivity of the C-I and C-Br bonds could be exploited for the synthesis of novel compounds. However, its inherent toxicity would be a major consideration. Further research is needed to elucidate its mechanism of action at the molecular level to understand any potential for therapeutic application or to mitigate its harmful effects as an environmental contaminant.
Logical Diagram of Biological Relevance:
Caption: Sources and biological effects of dibromoiodomethane.
